

# An In-Depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Benzene, 1-methoxy-4-phenoxy-

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Prepared by: Gemini, Senior Application Scientist

## Introduction

**Benzene, 1-methoxy-4-phenoxy-**, also known as 4-phenoxyanisole or p-methoxyphenyl phenyl ether, is a diaryl ether of significant interest in the fields of organic synthesis and medicinal chemistry.<sup>[1][2]</sup> Its structure, featuring a methoxy-substituted phenyl ring linked to a phenoxy group via an ether bond, provides a versatile scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

The compound is identified by the CAS Registry Number 1655-69-2.<sup>[1][2]</sup> Its molecular formula is C<sub>13</sub>H<sub>12</sub>O<sub>2</sub>, corresponding to a molecular weight of 200.23 g/mol .<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **Benzene, 1-methoxy-4-phenoxy-** is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	200.23 g/mol	<a href="#">[1]</a>
CAS Number	1655-69-2	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-methoxy-4-phenoxybenzene	<a href="#">[1]</a>
Synonyms	4-phenoxyanisole, p-methoxydiphenyl ether, p-methoxyphenyl phenyl ether	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Clear liquid	Inferred from properties
Melting Point	-10 °C	Data from supplier
Boiling Point	295.4 °C at 760 mmHg	Data from supplier
Density	1.088 g/cm <sup>3</sup>	Data from supplier
Flash Point	116.5 °C	Data from supplier
Refractive Index	1.558	Data from supplier

## Synthesis and Manufacturing

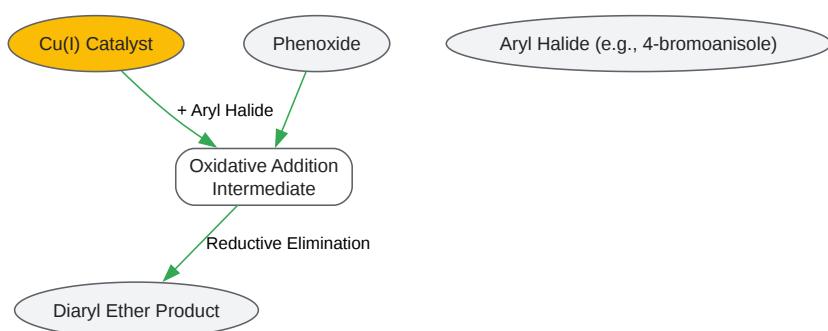
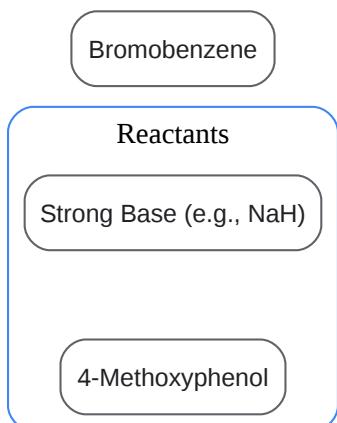
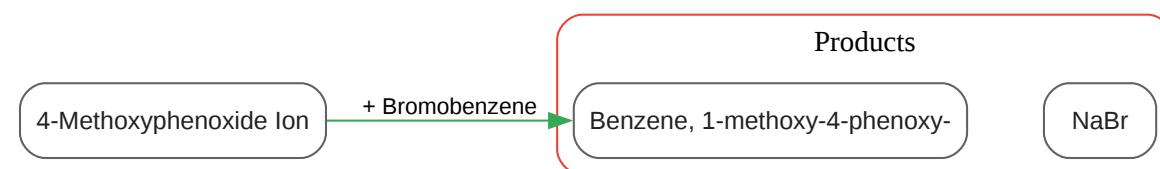
The synthesis of **Benzene, 1-methoxy-4-phenoxy-** is primarily achieved through nucleophilic substitution reactions that form the diaryl ether linkage. The two most common and industrially relevant methods are the Williamson Ether Synthesis and the Ullmann Condensation.

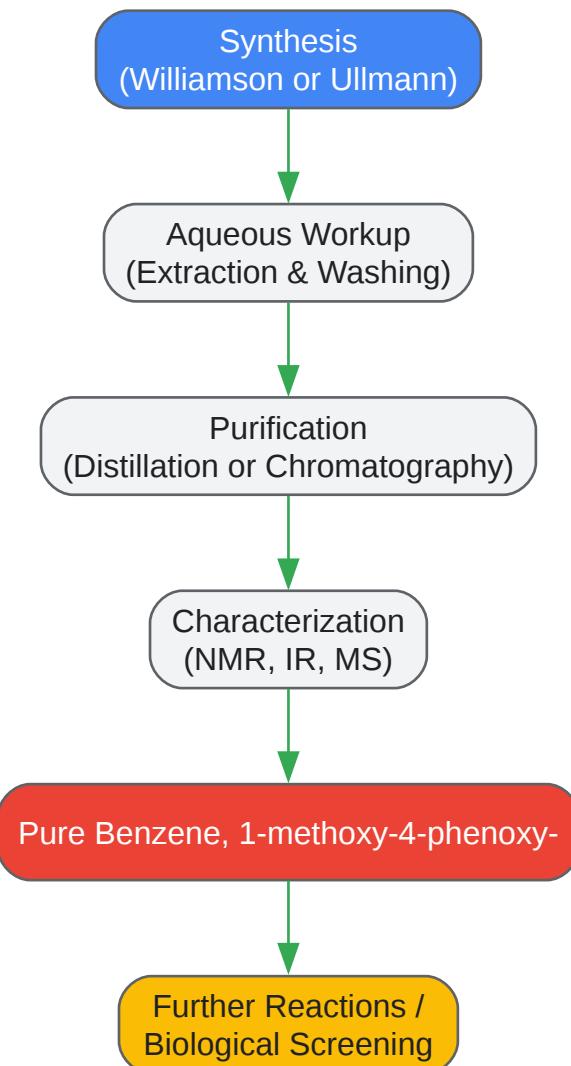
### Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of synthesizing **Benzene, 1-methoxy-4-phenoxy-**, this involves the reaction of a phenoxide with an appropriate aryl halide, or more commonly, the reaction of 4-methoxyphenoxy with a phenyl halide. For optimal results, the reaction proceeds via an S<sub>N</sub>2 mechanism, where the less sterically hindered partner serves as the electrophile.

Mechanism: The synthesis from 4-methoxyphenol and a phenyl halide (e.g., bromobenzene) involves two main steps:

- Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.
- Nucleophilic Attack: The 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the phenyl halide, displacing the halide and forming the ether linkage.





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## References

- 1. Benzene, 1-methoxy-4-phenoxy- | C<sub>13</sub>H<sub>12</sub>O<sub>2</sub> | CID 74253 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)